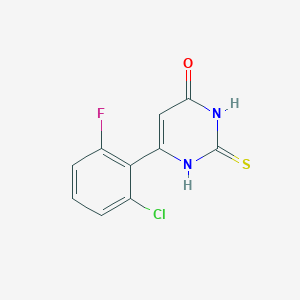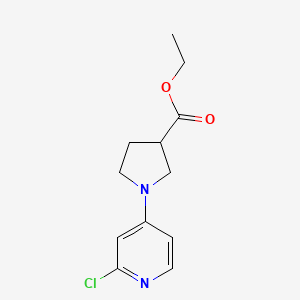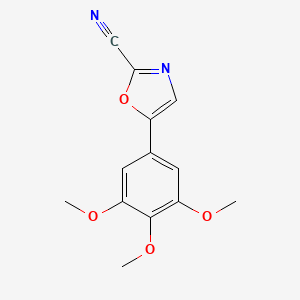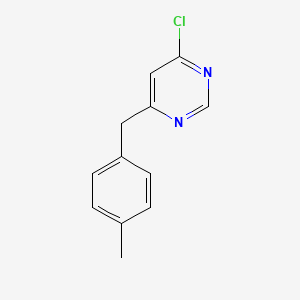
4-Chloro-6-(4-methylbenzyl)pyrimidine
Overview
Description
4-Chloro-6-(4-methylbenzyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(4-methylbenzyl)pyrimidine can be viewed using Java or Javascript . The absence of shoulders in the absorption band in this region probably indicates that the compound does not present isomeric forms in the ground-state .Chemical Reactions Analysis
The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step, resulting in a total yield of 72% .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-(4-methylbenzyl)pyrimidine can be analyzed using various tools such as IR Spectrum and Mass spectrum (electron ionization) .Scientific Research Applications
Synthesis and Biological Activity
Studies have focused on the synthesis of pyrimidine derivatives, including reactions with carbonyl compounds and aryl- and cyclohexylisothiocyanates to produce compounds with potential antitumor properties and influence on DNA methylation (Grigoryan et al., 2012). Another study synthesized derivatives by reacting 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines with amines, showing antitumor activity (Grigoryan et al., 2008).
Molecular Structure Exploration
Research has also focused on understanding the molecular structure and properties of pyrimidine derivatives. For instance, the crystallization of a mixture involving 4-amino-5-chloro-2,6-dimethylpyrimidine resulted in salts showing different tautomeric forms, highlighting the role of molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).
Nonlinear Optical Properties
Another study on thiopyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, explored their nonlinear optical properties, indicating potential applications in optoelectronics. The study used density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to analyze the structural parameters and photophysical properties, showing that these compounds possess considerable nonlinear optical character (Hussain et al., 2020).
Supramolecular Chemistry
Research into co-crystal formation involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids has revealed insights into supramolecular architectures. These studies provide valuable information on the hydrogen bonding patterns that contribute to the stability and formation of complex structures (Rajam et al., 2018).
Mechanism of Action
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-[(4-methylphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-2-4-10(5-3-9)6-11-7-12(13)15-8-14-11/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWHXJKZOKAACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methylbenzyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)
![6-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1491855.png)
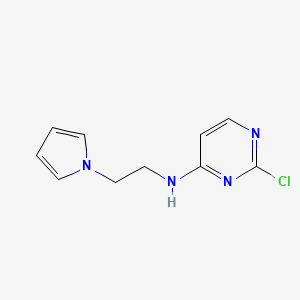

![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1491860.png)
![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)
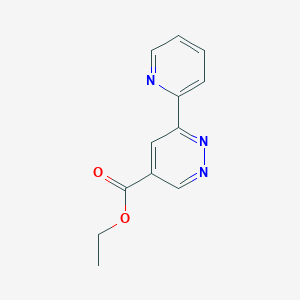
![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)


